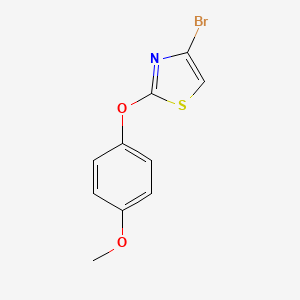

4-Bromo-2-(4-methoxyphenoxy)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-13-7-2-4-8(5-3-7)14-10-12-9(11)6-15-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHHBXSQYIPVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674649 | |

| Record name | 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-21-6 | |

| Record name | 4-Bromo-2-(4-methoxyphenoxy)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Technical Guide

Executive Summary: This document provides an in-depth technical guide for the synthesis of 4-Bromo-2-(4-methoxyphenoxy)thiazole, a heterocyclic compound of interest for pharmaceutical and materials science research. The core of the proposed synthesis is a highly efficient and regioselective nucleophilic aromatic substitution (SNAr) reaction. We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss the critical parameters for successful synthesis and product validation. This guide is intended for researchers and process chemists in drug development and organic synthesis.

Introduction: The Significance of Substituted Thiazoles

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the antimicrobial sulfathiazole and the antiretroviral ritonavir. The functionalization of the thiazole ring at its 2, 4, and 5 positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity. The target molecule, this compound, combines several key structural features: a reactive bromine handle at the C4 position suitable for further cross-coupling reactions, and a 2-aryloxy linkage, which is a common motif in pharmacologically active compounds. This guide delineates a robust and logical pathway for its synthesis.

Retrosynthetic Analysis and Strategic Approach

The most logical and efficient approach to constructing this compound is through the formation of the C2-O ether bond via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the inherent electrophilicity of the C2 position of the thiazole ring, which is further activated by the electron-withdrawing nature of the ring heteroatoms and the bromo-substituent.

The retrosynthetic disconnection is as follows:

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2,4-Dibromothiazole and 4-Methoxyphenol as the optimal starting materials. 2,4-Dibromothiazole is a particularly advantageous precursor as the bromine atom at the C2 position is significantly more labile towards nucleophilic attack than the one at C4, ensuring high regioselectivity.[1]

Part I: The Core Transformation: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Principles: Causality Behind the Reaction

The success of this synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatics, SNAr reactions occur on electron-poor aromatic and heteroaromatic systems.

-

Ring Activation: The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the ring system, making it susceptible to attack by nucleophiles.

-

Leaving Group & Regioselectivity: The reaction requires a good leaving group, in this case, a bromide ion at the C2 position. The C2 position is the most electrophilic site on the thiazole ring, ensuring that the substitution will occur there preferentially over the C4 position.[1]

-

Intermediate Stabilization: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge in this intermediate is effectively stabilized through resonance delocalization onto the electronegative nitrogen atom of the thiazole ring.[3]

-

Role of the Nucleophile: 4-Methoxyphenol is converted in situ to the more potent 4-methoxyphenoxide nucleophile by a base. The choice of base is critical to ensure complete deprotonation without promoting side reactions.

Overall Synthesis Pathway

The forward synthesis is a straightforward, one-pot procedure from commercially available precursors.

Caption: The proposed forward synthesis pathway.

Part II: Experimental Protocol and Data

This section provides a robust, self-validating protocol for the synthesis.

Data Presentation: Reagent Table

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2,4-Dibromothiazole | C₃HBr₂NS | 242.93 | 1.0 | (e.g., 2.43 g, 10 mmol) |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.1 | (e.g., 1.37 g, 11 mmol) |

| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | (e.g., 4.89 g, 15 mmol) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | (e.g., 50 mL) |

Step-by-Step Methodology

-

Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dibromothiazole (1.0 eq.), 4-methoxyphenol (1.1 eq.), and cesium carbonate (1.5 eq.).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a stirrable slurry (approx. 0.2 M concentration with respect to the limiting reagent).

-

Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which prevents potential oxidative side reactions.

-

Reaction: Heat the reaction mixture to 100 °C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours. Look for the consumption of the 2,4-dibromothiazole spot and the appearance of a new, less polar product spot.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by a saturated brine solution (1 x 100 mL) to remove residual DMF and inorganic salts.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude oil or solid should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a solid.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Part III: Characterization and Troubleshooting

Product Validation: The identity and purity of the final product must be confirmed through standard analytical techniques:

-

¹H NMR: Expect to see characteristic signals for the methoxy group (singlet, ~3.8 ppm), the aromatic protons of the phenoxy ring, and a singlet for the proton at the C5 position of the thiazole ring.

-

¹³C NMR: Will confirm the number of unique carbon atoms and their chemical environment.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₁₀H₈BrNO₂S, MW: 286.15 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine atom.

Troubleshooting and Optimization:

-

Low Yield: If the reaction stalls or gives low yields, consider using a stronger, non-nucleophilic base or a higher reaction temperature. However, excessive heat may lead to decomposition. The choice of solvent can also be critical; acetonitrile or dioxane can be viable alternatives to DMF.

-

Side Products: The high regioselectivity of the SNAr at C2 should minimize the formation of the 2-bromo-4-phenoxy isomer. If this is observed, lowering the reaction temperature may improve selectivity.

Conclusion

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution reaction between 2,4-dibromothiazole and 4-methoxyphenol. This method is advantageous due to its high regioselectivity, operational simplicity, and reliance on readily accessible starting materials. The provided protocol offers a validated and reproducible pathway for obtaining this valuable chemical building block, enabling further exploration in medicinal chemistry and materials science.

References

-

Sciforum. (n.d.). A Simple Synthesis of the Aryloxy- or Arylthio- derivatives of 2-Benzothiazolyl Stilbenes. Retrieved from [Link]]

-

Stachulski, A. V., et al. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. ResearchGate. Retrieved from [Link]]

-

Semantic Scholar. (n.d.). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. Retrieved from [Link]

-

ResearchGate. (2009). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2 (3 H )-Benzothiazolethiones. Retrieved from [Link]]

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of Organic Chemistry, 67(16), 5555–5563. [Link]1]

-

Goldfarb, D., & Golding, B. T. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 53(52), 14336-14359. [Link]2]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]3]

Sources

An In-depth Technical Guide to 4-Bromo-2-(4-methoxyphenoxy)thiazole: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[1][2] From anti-cancer and antimicrobial to anti-inflammatory drugs, the thiazole nucleus is a versatile building block for modulating biological activity. This guide focuses on a specific, functionalized thiazole derivative, 4-Bromo-2-(4-methoxyphenoxy)thiazole , a compound poised for significant utility in contemporary drug discovery programs. Its strategic combination of a reactive bromine handle and a phenoxy ether linkage offers a rich platform for the synthesis of diverse compound libraries.

Core Molecular Attributes of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key physicochemical and structural characteristics of this compound.

Structural and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-(4-methoxyphenoxy)-1,3-thiazole | PubChem |

| CAS Number | 1065074-21-6 | [3] |

| Molecular Formula | C₁₀H₈BrNO₂S | [3] |

| Molecular Weight | 286.15 g/mol | [3] |

| SMILES | COC1=CC=C(OC2=NC(Br)=CS2)C=C1 | [3] |

| Appearance | (Predicted) White to off-white solid | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Signature (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the methoxyphenyl ring and the thiazole ring proton. The methoxy group will present as a singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR will display characteristic peaks for the carbon atoms of the thiazole and methoxyphenyl rings.

-

IR Spectroscopy: Key infrared absorption bands would include those for C-O-C stretching of the ether linkage, C=N stretching of the thiazole ring, and C-Br stretching.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of a building block are paramount to its utility. This section provides a plausible synthetic route to this compound and explores the chemical transformations it can undergo.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned through a multi-step sequence, leveraging well-established methodologies in heterocyclic chemistry.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Utility in Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole ring is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This versatility is a cornerstone of its application in drug discovery.

Caption: Reactivity of this compound in cross-coupling reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[4][5]

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl-thiazole derivative.

Applications in Medicinal Chemistry and Drug Development

While specific biological data for this compound is not extensively published, its structural motifs are present in compounds with known pharmacological activities. This suggests its potential as a valuable scaffold for the development of novel therapeutics.

Potential as an Anticancer Agent

Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[6] The 4-substituted methoxybenzoyl-aryl-thiazole scaffold, in particular, has been investigated for its antiproliferative activity.[6] The ability to readily diversify the 4-position of this compound via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in the design of novel kinase inhibitors or other targeted anticancer therapies.

Utility in Developing Antimicrobial Agents

The thiazole ring is a key component of many antimicrobial drugs. Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antibacterial and antifungal activities.[3] By utilizing this compound as a starting material, medicinal chemists can synthesize novel analogs to target drug-resistant bacterial and fungal strains.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling brominated aromatic compounds should be followed.[7][8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[3]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

This compound represents a strategically designed chemical building block with significant potential for application in drug discovery and development. Its accessible synthesis, coupled with the versatile reactivity of the bromo-substituent, provides a robust platform for the generation of diverse chemical libraries. The established biological relevance of the thiazole and phenoxy ether moieties further enhances its appeal for the development of novel therapeutic agents targeting a range of diseases. As the demand for novel chemical entities in pharmaceutical research continues to grow, the utility of well-functionalized, versatile scaffolds like this compound is poised to become increasingly important.

References

- Fisher Scientific. (2010, July 9).

- Sigma-Aldrich. (2024, September 8).

- Apollo Scientific. (n.d.).

-

PubChem. (n.d.). 4-(4-Bromo-2-methoxyphenyl)thiazole. Retrieved from [Link]

- Cayman Chemical. (2025, November 21).

- Google Patents. (n.d.). WO2007137962A1 - Thiazole derivatives.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides.

- PubChemLite. (n.d.). 4-bromo-2-methoxy-1,3-thiazole (C4H4BrNOS).

- National Institutes of Health. (n.d.).

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

- Google Patents. (2006, November 28).

- Google Patents. (2011, January 10).

-

Vats, N., et al. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). Patents - Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP0412404A2 - Thiazole derivatives, processes for production thereof and pharmaceutical compositions comprising the same.

- National Institutes of Health. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Arkivoc. (2009).

- Neliti. (2022, August 18).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. media.neliti.com [media.neliti.com]

- 3. 1065074-21-6|this compound|BLD Pharm [bldpharm.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of the novel heterocyclic compound, 4-Bromo-2-(4-methoxyphenoxy)thiazole. In the absence of published experimental data for this specific molecule, this document serves as a predictive guide based on the fundamental principles of spectroscopy and comparative analysis with structurally related analogues. The guide will cover the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers involved in the synthesis, identification, and application of this and similar chemical entities.

Introduction: The Significance of this compound

The thiazole ring is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a bromo substituent and a methoxyphenoxy group in "this compound" suggests potential for this compound as a versatile building block in drug discovery and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule. This guide provides a foundational understanding of its expected spectroscopic properties.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: a 4-bromothiazole ring and a 4-methoxyphenoxy group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the thiazole and phenoxy rings, as well as the methoxy group protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 (Thiazole) | 7.0 - 7.3 | Singlet | - | The proton on a brominated thiazole ring is expected to be in this region. |

| H-2', H-6' (Phenoxy) | 6.8 - 7.0 | Doublet | 8.0 - 9.0 | Protons ortho to the methoxy group on the phenoxy ring. |

| H-3', H-5' (Phenoxy) | 7.1 - 7.3 | Doublet | 8.0 - 9.0 | Protons meta to the methoxy group and ortho to the ether linkage. |

| -OCH₃ | 3.8 - 3.9 | Singlet | - | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (Thiazole) | 165 - 170 | Carbon attached to two heteroatoms (N and O). |

| C-4 (Thiazole) | 110 - 115 | Bromine-bearing carbon on the thiazole ring. |

| C-5 (Thiazole) | 115 - 120 | Carbon adjacent to the bromine-bearing carbon. |

| C-1' (Phenoxy) | 150 - 155 | Carbon of the phenoxy ring attached to the ether oxygen. |

| C-2', C-6' (Phenoxy) | 114 - 116 | Carbons ortho to the methoxy group. |

| C-3', C-5' (Phenoxy) | 122 - 124 | Carbons meta to the methoxy group. |

| C-4' (Phenoxy) | 158 - 162 | Carbon bearing the methoxy group. |

| -OCH₃ | 55 - 56 | Methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra would involve:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments would be invaluable for unambiguously assigning the proton and carbon signals.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the C-O ether linkage, the C=N bond of the thiazole, and the C-Br bond.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1600 - 1450 | C=C stretch | Aromatic Rings |

| 1580 - 1610 | C=N stretch | Thiazole Ring |

| 1250 - 1200 | Asymmetric C-O-C stretch | Aryl Ether |

| 1050 - 1000 | Symmetric C-O-C stretch | Aryl Ether |

| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| 700 - 600 | C-Br stretch | Bromoalkane |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat solid sample with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Caption: Workflow for IR Spectroscopic Analysis.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈BrNO₂S), the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Predicted Molecular Ion and Isotopic Pattern

-

Molecular Formula: C₁₀H₈BrNO₂S

-

Monoisotopic Mass: 284.95 g/mol (for ⁷⁹Br) and 286.95 g/mol (for ⁸¹Br)

-

Expected Molecular Ion Peaks (M⁺): A pair of peaks of nearly equal intensity at m/z 285 and 287.

Predicted Fragmentation Pattern

The molecule is expected to fragment at the ether linkage and within the thiazole ring.

Table 4: Predicted Key Mass Fragments

| m/z (for ⁷⁹Br) | Fragment Identity | Rationale |

| 285 / 287 | [M]⁺ | Molecular ion |

| 257 / 259 | [M - CO]⁺ | Loss of carbon monoxide |

| 206 / 208 | [C₄H₂BrNS]⁺ | Cleavage of the phenoxy group |

| 123 | [C₇H₇O]⁺ | 4-methoxyphenoxy cation |

| 108 | [C₆H₄O]⁺ | Loss of methyl from the 4-methoxyphenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.

-

High-Resolution Mass Spectrometry (HRMS): This would be highly beneficial for confirming the elemental composition of the molecular ion and its fragments.

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

This technical guide presents a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and comparing with related structures, this document provides a robust framework for the identification and characterization of this novel compound. The detailed protocols and predicted data will be an invaluable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the confirmation of its synthesis and enabling further investigation into its properties and applications.

References

While direct spectroscopic data for the target compound was not found in the initial literature search, the principles and data for related compounds are well-established in standard organic chemistry and spectroscopy textbooks and databases. For general reference, please consult authoritative sources such as:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-(4-methoxyphenoxy)thiazole

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough for the complete crystal structure analysis of the novel compound 4-Bromo-2-(4-methoxyphenoxy)thiazole. As direct structural data for this specific molecule is not yet publicly archived, this document is structured as a procedural and interpretive manual. It is designed to equip researchers with the necessary protocols and theoretical understanding to proceed from a synthesized compound to a fully refined and validated crystal structure.

The thiazole moiety is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of its derivatives is paramount for rational drug design. This guide emphasizes the causality behind experimental choices, ensuring that each step is not just a procedure, but a logical progression toward a trustworthy and publishable structural model.

Part 1: The Foundation – From Powder to Perfect Crystal

The journey to a crystal structure begins with the most critical and often rate-limiting step: growing a high-quality single crystal.[1][2][3] Single Crystal X-ray Diffraction (SCXRD) is unequivocally the most powerful tool for elucidating the atomic-level architecture of small molecules, but it is entirely dependent on the quality of the crystalline sample.[1][2][3]

Causality of Solvent Selection

The choice of solvent is the most influential variable in crystallization. An ideal solvent system will dissolve the compound at an elevated temperature or in a higher-boiling point solvent, and then allow the compound's solubility to decrease in a slow, controlled manner, promoting the formation of a well-ordered crystal lattice rather than an amorphous precipitate.

Protocol: Solvent Screening

-

Solubility Assessment: Begin with a qualitative evaluation of the solubility of this compound in a range of common laboratory solvents (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane). Test solubility at both room temperature and the solvent's boiling point.

-

Ideal Candidate Profile: The ideal solvent will exhibit moderate to high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Methodologies for Crystal Growth

Several techniques can be employed, each manipulating the principle of supersaturation differently.[4]

a) Slow Evaporation: This is the simplest method.[5] A nearly saturated solution of the compound is prepared and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration pushes the solution into a metastable state, initiating crystal growth.[5]

b) Vapor Diffusion: Vapor diffusion is highly effective for milligram-scale quantities.[5] It requires a binary solvent system where the compound is soluble in a less volatile solvent (the "solvent") and insoluble in a more volatile solvent (the "anti-solvent").[4]

-

Protocol: Dissolve the compound in a small volume of the solvent (e.g., toluene) in a small, open vial. Place this vial inside a larger, sealed jar containing the anti-solvent (e.g., hexane). Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.[4][5]

c) Thermal Control (Slow Cooling): If a solvent shows a significant temperature-dependent solubility, slow cooling can be effective. A saturated solution is prepared at a high temperature and then cooled very slowly (e.g., in a dewar or insulated box) to allow large, well-ordered crystals to form.

The workflow for selecting a crystallization method is outlined below.

Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for data collection.

The Experimental Imperative

The goal of the SCXRD experiment is to measure the intensities and positions of X-rays diffracted by the crystal's electron clouds. This diffraction pattern contains the information needed to reconstruct the three-dimensional arrangement of atoms.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head using cryo-oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cryogenic temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate the diffraction spots. These spots are then indexed to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice. For a thiazole derivative like this, a monoclinic or orthorhombic system is common.[6][7]

-

Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

-

Data Integration and Scaling: After collection, the raw image files are processed. The intensity of each diffraction spot is integrated, corrected for experimental factors (like Lorentz and polarization effects), and scaled. The output is a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and the corresponding intensity and standard uncertainty for each reflection.

Part 3: From Data to Model – Structure Solution and Refinement

The reflection file does not directly yield the structure. It contains the amplitudes of the structure factors, but the phase information is lost. This is the "phase problem" of crystallography.

Structure Solution

For small molecules, "direct methods" are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases. This initial model is usually a rough electron density map where the positions of heavier atoms (like Bromine and Sulfur in our case) can be identified.

The Logic of Structure Refinement

Structure refinement is an iterative process of improving the atomic model to better fit the experimental data.[8] This is achieved using a least-squares minimization algorithm, which adjusts the model's parameters (atomic coordinates, thermal parameters) to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) derived from the model.[9][10]

Refinement Workflow:

Key Refinement Steps & Rationale:

-

Isotropic Refinement: Initially, atoms are refined isotropically, meaning their thermal motion is modeled as a simple sphere. This reduces the number of parameters in the early stages.

-

Difference Map Analysis: A difference Fourier map (Fo-Fc) reveals locations where the model has too much or too little electron density.[11] Large positive peaks indicate missing atoms, which are then added to the model.

-

Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically. Their thermal motion is modeled as an ellipsoid, which better represents the physical reality and improves the model's fit to the data.[11]

-

Hydrogen Atom Placement: Hydrogen atoms are typically too light to be seen clearly in the electron density map. They are placed in geometrically calculated positions and refined using a "riding model," where their positions are dependent on the heavy atom they are bonded to.[12]

-

Validation: The quality of the final model is assessed using several metrics, most notably the R1 value, which should ideally be below 5% for high-quality small-molecule structures.[10] The goodness-of-fit (GooF) should be close to 1.[10]

Part 4: The Self-Validating System – Spectroscopic Corroboration

A crystal structure, however well-refined, represents the molecule in the solid state. It must be consistent with data from other analytical techniques that probe the molecule's structure in solution or the gas phase.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, which can be used to confirm its elemental composition with high confidence.[13][14]

-

Protocol: The compound is analyzed using an ESI-Q-ToF mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) with high accuracy (to 4 decimal places).

-

Expected Result: For C10H8BrNOS, the expected [M+H]+ ion would be calculated and compared to the measured value. The distinctive isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) would provide an unambiguous signature.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the connectivity and chemical environment of atoms, particularly ¹H and ¹³C.[15][16]

-

Protocol: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected ¹H NMR Signatures:

-

A singlet for the thiazole proton.

-

Two doublets in the aromatic region for the para-substituted methoxyphenyl group.

-

A singlet for the methoxy group protons.

-

-

Expected ¹³C NMR Signatures: The number of unique carbon signals should match the number of chemically non-equivalent carbons in the proposed structure.[17] The chemical shifts will be characteristic of the thiazole and methoxyphenyl rings.

Part 5: Interpreting the Final Structure

The final output of the analysis is a Crystallographic Information File (CIF). This standard file format, promoted by the International Union of Crystallography (IUCr), contains all the information about the crystal structure determination.[18][19]

Tabulation of Key Crystallographic Data

A standard report must include a table summarizing the crystallographic data.

| Parameter | Value (Hypothetical) | Rationale & Significance |

| Empirical Formula | C₁₀H₈BrNOS | Confirmed by synthesis and HRMS. |

| Formula Weight | 286.15 | Calculated from the empirical formula. |

| Crystal System | Monoclinic | Determined from diffraction symmetry. |

| Space Group | P2₁/n | A common centrosymmetric space group for organic molecules.[6] |

| a, b, c (Å) | 7.8, 15.9, 11.9 | Dimensions of the unit cell. |

| β (°) | 100.2 | The angle of the monoclinic unit cell. |

| Volume (ų) | 1480 | The volume of a single unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| R1 [I > 2σ(I)] | 0.045 | Final R-factor; indicates a good fit between model and data.[10] |

| wR2 (all data) | 0.115 | Weighted R-factor for all data. |

| GooF | 1.05 | Goodness-of-Fit; value near 1.0 indicates proper weighting.[10] |

Analysis of Molecular Geometry

The refined structure allows for a precise analysis of bond lengths, bond angles, and torsion angles. These should be compared with established values for similar chemical fragments in the Cambridge Structural Database (CSD) to identify any unusual features, which may imply electronic or steric strain.

Supramolecular Analysis: Intermolecular Interactions

In drug development, understanding how molecules pack in the solid state can provide insights into polymorphism and solubility. The analysis should focus on identifying non-covalent interactions like:

-

Hydrogen Bonds: Although the title compound lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions may be present.

-

Halogen Bonds: The bromine atom can act as a halogen bond donor, potentially interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

-

π-π Stacking: Interactions between the aromatic thiazole and methoxyphenyl rings can play a significant role in the crystal packing.

A thorough analysis of these interactions provides a complete picture of the forces governing the solid-state assembly of this compound, which is crucial for understanding its physicochemical properties.

References

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

- Unknown Author. (n.d.). Crystallization of Small Molecules. Course Material.

-

Unknown Author. (n.d.). Crystal Structure Refinement - TUTORIAL. Scribd. Available at: [Link]

-

Sawyer, J. (2018). Single Crystal Structure Refinement (SREF). SERC - Carleton College. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1142. Available at: [Link]

-

CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Available at: [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. Available at: [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Available at: [Link]

-

Genc, N., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Available at: [Link]

-

Dominiak, P. (2024). Crystal structure refinement 1. Introduction to constraints and restraints. YouTube. Available at: [Link]

-

Watkin, D. (2014). Refinement of crystal structures. Oxford University Press. Available at: [Link]

-

International Union of Crystallography. (2011). Publication standards for crystal structures. Available at: [Link]

-

University of Oklahoma. (n.d.). Structure Refinement. Available at: [Link]

-

Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

-

International Union of Crystallography. (n.d.). Guidelines for biological crystal structures. IUCr Journals. Available at: [Link]

-

Li, B., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(18), 5873. Available at: [Link]

-

ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available at: [Link]

-

Boulakoud, M., et al. (2014). Molecular structure investigation by ab initio, DFT and X-ray diffraction of thiazole-derived compound. Acta Crystallographica Section A, A70, C1345. Available at: [Link]

-

Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. ResearchGate. Available at: [Link]

-

International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Available at: [Link]

-

LibreTexts Chemistry. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Gacheru, P. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Available at: [Link]

-

International Union of Crystallography. (n.d.). CIF required items for single-crystal reports. IUCr Journals. Available at: [Link]

-

Kumar, S., & Devi, S. (2019). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Thiazolidines. Nova Science Publishers. Available at: [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. sptlabtech.com [sptlabtech.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. academic.oup.com [academic.oup.com]

- 9. scribd.com [scribd.com]

- 10. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 11. ou.edu [ou.edu]

- 12. youtube.com [youtube.com]

- 13. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. iucr.org [iucr.org]

- 19. iucr.org [iucr.org]

Unlocking the Therapeutic Potential of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Predictive and Investigative Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Molecule of Interest

In the landscape of medicinal chemistry, the thiazole nucleus is recognized as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and approved drugs.[1][2] Its synthetic tractability and ability to engage with a wide array of biological targets have made it a focal point in the quest for novel therapeutics.[3] This guide focuses on a specific, yet under-investigated derivative: 4-Bromo-2-(4-methoxyphenoxy)thiazole .

This molecule integrates three key structural features, each with implications for its potential bioactivity:

-

The Thiazole Core: A five-membered aromatic ring containing sulfur and nitrogen, known to be a cornerstone for a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[4]

-

The Phenoxy Moiety: The ether linkage to a substituted phenyl ring is a common feature in various pharmacologically active agents, contributing to properties such as antioxidant and antihyperlipidemic activities.[5][6]

-

Halogen and Methoxy Substituents: The presence of a bromine atom on the thiazole ring and a methoxy group on the phenoxy ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets. Notably, halogenation has been observed to enhance the inhibitory activity of some thiazole derivatives.[4]

Predicted Biological Activities & Mechanistic Rationale

Based on the extensive literature on thiazole-containing compounds, this compound is predicted to exhibit a range of biological activities, primarily in the realms of oncology, infectious diseases, and inflammation.

Anticancer Activity: A Multi-pronged Hypothesis

The thiazole scaffold is a prominent feature in numerous anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[3] The anticancer potential of thiazole derivatives is not tied to a single mechanism but rather a multitude of pathways.[8]

-

Kinase Inhibition: A primary and highly plausible mechanism of action is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Thiazole derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and pathways like PI3K/mTOR.[8][9] Inhibition of VEGFR-2, for instance, is a key anti-angiogenic strategy to starve tumors of their blood supply.[10] The 4-methoxyphenyl group in our target molecule is a feature also found in potent tubulin polymerization inhibitors, suggesting another potential avenue for anticancer activity.[][12]

-

Tubulin Polymerization Inhibition: Several complex thiazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[][12] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The overall conformation and electronic distribution of this compound may allow it to bind to the colchicine binding site on tubulin, a mechanism exploited by other thiazole-based compounds.

-

Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[8] This can be a downstream effect of kinase inhibition or tubulin disruption, or it can occur through the modulation of other critical targets like topoisomerase and histone deacetylases (HDAC).[8]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to an anticancer effect.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Antimicrobial Activity

Thiazole derivatives have a long history as antimicrobial agents, forming the basis of drugs like sulfathiazole. They are known to be effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13][14] The mechanism of action can vary, but for some thiazole-containing compounds, it involves the inhibition of essential bacterial enzymes like β-ketoacyl-acyl-carrier-protein synthase III (FabH), which is involved in fatty acid biosynthesis.[4] The lipophilic nature of the phenoxy and bromo-thiazole components may facilitate penetration of microbial cell walls.

Anti-inflammatory and Antioxidant Potential

Phenoxy acid derivatives are known to possess anti-inflammatory properties.[6] Furthermore, some phenoxy thiazole derivatives have demonstrated excellent antioxidant activity in vitro, for example, through scavenging of free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl). The mechanism of anti-inflammatory action for related compounds has been shown to involve the inactivation of key signaling pathways like NF-κB and MAPKs (ERK, JNK), which are responsible for the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGs).

Proposed Experimental Validation: A Roadmap to Discovery

To empirically determine the biological activity of this compound, a structured, multi-tiered screening approach is proposed. The following workflow outlines the key stages, from chemical synthesis to biological characterization.

Caption: Proposed workflow for synthesis and biological evaluation.

Part 1: Synthesis Protocol

A plausible synthetic route for this compound involves a copper-catalyzed Ullmann condensation, a classic method for forming aryl ether bonds.[1][4]

Reaction Scheme:

2,4-Dibromothiazole + 4-Methoxyphenol ---(CuI, Base)--> this compound

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert argon atmosphere, add 2,4-dibromothiazole (1.0 eq), 4-methoxyphenol (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: In Vitro Biological Assays

-

Cell Viability/Cytotoxicity Assay (MTT or SRB Assay):

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.

-

Protocol:

-

Seed cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], HCT-116 [colon]) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Use a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or 5-Fluorouracil).

-

After incubation, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

-

-

Kinase Inhibition Assay (VEGFR-2 as an example):

-

Objective: To quantify the direct inhibitory effect of the compound on a specific kinase.

-

Protocol:

-

Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™).

-

In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.

-

Add varying concentrations of this compound. Include a known inhibitor (e.g., Sorafenib) as a positive control.[10]

-

Incubate the reaction at 30 °C for 1 hour.

-

Add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production) and incubate as per the manufacturer's instructions.

-

Measure luminescence or fluorescence to determine kinase activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

-

Tubulin Polymerization Assay:

-

Objective: To assess the compound's ability to inhibit the polymerization of tubulin into microtubules.

-

Protocol:

-

Use a fluorescence-based tubulin polymerization assay kit.

-

In a 96-well plate, add tubulin protein, a fluorescence reporter, and GTP in a polymerization buffer.

-

Add varying concentrations of the test compound. Use colchicine or paclitaxel as controls for inhibition and promotion of polymerization, respectively.

-

Monitor the fluorescence intensity over time at 37 °C. An increase in fluorescence indicates tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

-

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Objective: To find the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Protocol (Broth Microdilution Method):

-

In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[13]

-

Include a growth control (no compound) and a sterility control (no inoculum). Use a standard antibiotic (e.g., Norfloxacin) and antifungal (e.g., Fluconazole) as positive controls.

-

Incubate the plates at 37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

-

Nitric Oxide (NO) Inhibition Assay (Griess Assay):

-

Objective: To measure the compound's ability to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS and NO production.

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

Determine the IC₅₀ for NO inhibition.

-

-

Data Summary and Comparative Analysis

To provide context for the potential efficacy of this compound, the following tables summarize the reported activities of structurally related thiazole derivatives from the literature.

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolyl-hydrazono-ethylthiazole | HCT-116 (Colon) | 6.6 | [4] |

| Thiazolyl-hydrazono-ethylthiazole | HepG2 (Liver) | 4.9 | [4] |

| 4-(4-Bromophenyl)-thiazol-2-amine deriv. | MCF-7 (Breast) | 10.5 | |

| Substituted 2-(4-hydroxybenzylidene)thiazole | MCF-7 (Breast) | 2.57 | [10] |

| Substituted 2-(4-hydroxybenzylidene)thiazole | HepG2 (Liver) | 7.26 | [10] |

| Methoxybenzoyl-aryl-thiazole (SMART) | Prostate Cancer Cells | 0.021 - 0.071 | [] |

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Sulfanilamides with Thiazole | Gram-positive bacteria | 0.3 - 100 | [1] |

| Heteroaryl(aryl) Thiazole Derivative | E. coli | 170 | [15] |

| Heteroaryl(aryl) Thiazole Derivative | B. cereus | 230 | [15] |

| Nitrofuranthiazole Derivative | B. cereus | 0.5 |

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the confluence of several pharmacologically validated scaffolds. The predictive analysis, grounded in the extensive bioactivity data of related thiazole and phenoxy compounds, strongly suggests its potential as a versatile therapeutic agent, particularly in oncology and infectious diseases. The presence of the bromo and methoxy functionalities offers avenues for refined tuning of its pharmacokinetic and pharmacodynamic properties.

The experimental framework detailed in this guide provides a clear and robust pathway for the empirical validation of these hypotheses. Successful identification of "hit" activity in the primary screens should be followed by more in-depth mechanistic studies and structure-activity relationship (SAR) exploration. By synthesizing and testing analogs with modifications to the phenoxy ring (e.g., altering substituent position or type) and the thiazole core, a more potent and selective lead compound could be developed. Ultimately, this structured approach of predictive analysis followed by systematic experimental validation is fundamental to unlocking the full therapeutic potential of novel chemical entities like this compound and accelerating the drug discovery process.

References

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022-08-11). PubMed. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Journal of Drug Delivery and Therapeutics. [Link]

-

Thiazole: A privileged scaffold in drug discovery. (2025-08-07). ResearchGate. [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024-10-23). GSC Biological and Pharmaceutical Sciences. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021-09-29). National Institutes of Health (NIH). [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019-04-23). National Institutes of Health (NIH). [Link]

-

Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. (2020-01-01). ResearchGate. [https://www.researchgate.net/publication/343279165_Study_in_vitro_of_the_anticancer_activity_of_3-allyl-4-41-methoxyphenyl-3H-thiazole-2-ylidene]-32-trifluoromethylphenylamine_hydrobromide]([Link])

-

Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2016-01-01). ResearchGate. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. [Link]

-

Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation and structure-activity relationships. (2009-03-26). National Institutes of Health (NIH). [Link]

-

Molecular Structure and Antioxidant Activity of Phenoxy Thiazole Derivative: Experimental and Computational Studies. (2021-01-01). ResearchGate. [Link]

-

Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (2017-01-01). ResearchGate. [Link]

-

MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES. (2025-08-06). ResearchGate. [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021-03-23). MDPI. [Link]

-

Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (2022-01-01). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of Novel Nitrofuranthiazoles. (2018-01-01). ResearchGate. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). GSC Biological and Pharmaceutical Sciences. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021-03-24). MDPI. [Link]

-

Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009-03-26). PubMed. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021-06-18). Biointerface Research in Applied Chemistry. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2022-07-28). MDPI. [Link]

-

Ullmann condensation. (2023-01-01). Wikipedia. [Link]

-

Ullmann Reaction. (2024-01-01). Organic Chemistry Portal. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). MDPI. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. 1065074-21-6|this compound|BLD Pharm [bldpharm.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 12. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]

- 13. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Elucidating the Mechanism of Action of 4-Bromo-2-(4-methoxyphenoxy)thiazole: A Strategic Research Framework

An In-Depth Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs and a vast array of biologically active agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antineoplastic, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][4][5] The compound 4-Bromo-2-(4-methoxyphenoxy)thiazole combines this privileged thiazole scaffold with a phenoxy moiety, a structure also associated with significant biological effects such as selective COX-2 inhibition.[6] This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of the mechanism of action (MoA) of this compound. We will detail a logical progression of studies, from initial synthesis and broad-based biological screening to in-depth cellular and biochemical assays designed to identify and validate its molecular targets and affected pathways. This document is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental choice.

Introduction and Hypothesis Generation

The chemical structure of this compound (Figure 1) suggests several potential avenues for biological activity. The thiazole ring is a versatile scaffold known to interact with a multitude of biological targets.[7][8] Literature on structurally related substituted methoxybenzoyl-aryl-thiazoles and other phenoxythiazole derivatives points towards two primary, plausible hypotheses for the MoA of this compound:

-

Hypothesis 1: Anticancer Activity. Many thiazole derivatives exhibit potent antiproliferative effects against various cancer cell lines.[4][9] The proposed mechanisms are diverse, including the inhibition of tubulin polymerization, modulation of key signaling kinases like EGFR and VEGFR-2, and induction of apoptosis.[4][5][10][11]

-

Hypothesis 2: Anti-inflammatory Activity. Phenoxy derivatives, particularly those with specific substitution patterns, are known to be potent anti-inflammatory agents.[6] Furthermore, some thiazole-containing compounds have shown anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[12]

This guide will outline a dual-pathway investigation to explore both hypotheses, beginning with broad screening and proceeding to specific MoA studies based on the initial findings.

Figure 1: Chemical Structure

Structure of this compound.

CAS No: 1065074-21-6

Molecular Formula: C₁₀H₈BrNO₂S[13]Synthesis and Characterization

A prerequisite for any biological study is the robust synthesis and purification of the compound of interest. A plausible synthetic route can be adapted from established methods for creating substituted thiazoles.[12][14]

Proposed Synthetic Pathway

A common and effective method for thiazole synthesis is the Hantzsch reaction. The proposed synthesis would involve two main steps:

-

α-Bromination of a Ketone: An appropriately substituted ketone precursor would undergo bromination at the alpha-carbon.

-

Cyclization with a Thioamide: The resulting α-bromo ketone would then be reacted with a thioamide derivative to form the thiazole ring.

For this compound, a more direct approach might involve the reaction of 2,4-dibromothiazole with 4-methoxyphenol in the presence of a suitable base and catalyst. The final product must be purified (e.g., via column chromatography) and its structure unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), similar to methodologies reported for related compounds.[15]

Phase I: Broad-Spectrum Biological Screening

The initial phase is designed to validate our primary hypotheses and provide a quantitative measure of the compound's potency. This involves screening the compound in well-established in vitro assays for anticancer and anti-inflammatory activity.

In Vitro Antiproliferative Screening

The compound's cytotoxic potential will be evaluated against a panel of human cancer cell lines. The selection should include lines relevant to cancers where thiazole derivatives have previously shown efficacy.[4][9][10]

Table 1: Proposed Cancer Cell Line Panel

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast (ER+) | Commonly used, sensitive to various agents.[4][14] |

| HepG2 | Hepatocellular Carcinoma | Thiazoles have shown activity.[4][9] |

| PC-3 | Prostate | Target for related thiazole compounds.[10] |

| A375 | Malignant Melanoma | Target for related thiazole compounds.[10] |

| A549 | Lung Carcinoma | Common model for antiproliferative assays.[4] |

-

Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

In Vitro Anti-inflammatory Screening

To test the anti-inflammatory hypothesis, the compound will be screened for its ability to inhibit key enzymes in the inflammatory cascade, COX-1 and COX-2.[12]

This can be performed using commercially available colorimetric or fluorometric inhibitor screening kits.

-

Reagent Preparation: Prepare all kit components (assay buffer, heme, enzyme, arachidonic acid substrate) as per the manufacturer's instructions.

-

Compound Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and either the COX-1 or COX-2 enzyme. Include a vehicle control and a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[6]

-

Initiate Reaction: Add arachidonic acid to initiate the reaction.

-

Detection: Incubate for the recommended time, then add the colorimetric or fluorometric probe. This probe reacts with the prostaglandin G₂ produced by the active enzyme.

-

Measurement: Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) will determine the selectivity index.

Phase II: Mechanism of Action Elucidation

Based on positive results from Phase I, this phase employs more specific assays to dissect the molecular mechanism. The following workflow illustrates the decision-making process.

Investigating the Anticancer MoA

If the compound shows significant antiproliferative activity, we will investigate several common mechanisms associated with thiazole derivatives.

A number of methoxybenzoyl-aryl-thiazoles exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10][11]

-

Reaction Setup: In a 96-well plate, add tubulin protein, a polymerization buffer (e.g., G-PEM buffer), and the test compound at various concentrations.

-

Initiation: Incubate the plate at 37°C to initiate polymerization.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). Tubulin polymerization causes light scattering, leading to an increase in absorbance.

-

Controls: Use Paclitaxel as a polymerization promoter and Vinblastine or Colchicine as a polymerization inhibitor for positive controls. A vehicle control (DMSO) serves as the negative control.

-

Data Analysis: Compare the polymerization curves of the treated samples to the controls. Calculate the IC₅₀ value for polymerization inhibition.

A compound that inhibits tubulin polymerization is expected to cause cell cycle arrest, typically at the G2/M phase.[3]

-

Treatment: Treat cells (e.g., MCF-7) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Harvest and Fix: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the samples using a flow cytometer. The intensity of PI fluorescence is directly proportional to the DNA content.

-

Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Compare the distribution in treated cells to that of untreated controls.

Thiazole derivatives are known to inhibit various protein kinases involved in cancer progression.[5][8] An initial broad screening against a panel of kinases can identify potential targets.

-

Compound Submission: Submit the compound to a commercial service provider (e.g., Eurofins, Reaction Biology).

-

Assay: The service will typically perform radiometric or fluorescence-based assays to measure the compound's ability to inhibit the phosphorylation of a substrate by a large panel of recombinant kinases (e.g., 96 or more).

-

Data Analysis: The results are provided as a percentage of inhibition at a given concentration (e.g., 10 µM).

-

Follow-up: For any significant "hits" (e.g., >50% inhibition), follow-up studies should be conducted to determine the IC₅₀ for the specific kinase and validate the interaction in a cellular context (e.g., Western blot for downstream substrate phosphorylation).

Conclusion

This technical guide outlines a rigorous, multi-phased strategy for the comprehensive investigation of the mechanism of action of this compound. By leveraging the extensive literature on related thiazole and phenoxy compounds, we have formulated two primary hypotheses—anticancer and anti-inflammatory activity. The proposed workflow, beginning with broad phenotypic screening and progressing to specific, target-oriented biochemical and cellular assays, provides a clear and logical path to identifying the compound's molecular targets and elucidating its biological function. The experimental protocols and decision-making frameworks described herein are designed to ensure scientific integrity and provide a self-validating system for MoA discovery, ultimately determining the therapeutic potential of this novel chemical entity.

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. Retrieved from [Link]

- Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]

- Thiazole derivatives. (n.d.). Google Patents.

-